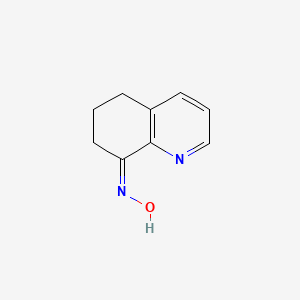
Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside is a synthetic compound with the molecular formula C27H24O8. It is a derivative of arabinofuranose, a type of sugar, where three hydroxyl groups on the arabinofuranose molecule are esterified with benzoyl groups, and the molecule is further modified with a methyl group. This compound is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the arabinofuranose molecule are protected using benzoyl chloride in the presence of a base such as pyridine.
Methylation: The protected arabinofuranose is then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow reactions and automated purification systems may be employed to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized to form benzoic acids.
Reduction: The benzoyl groups can be reduced to benzyl alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include various alkyl halides and strong bases.
Major Products Formed:
Oxidation: Benzoic acids
Reduction: Benzyl alcohols
Substitution: Various substituted arabinofuranosides
Scientific Research Applications
Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: In studying carbohydrate-protein interactions and glycoprotein functions.
Medicine: As a potential intermediate in the development of antiviral and antibacterial agents.
Industry: In the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside is similar to other benzoylated arabinofuranosides, such as Methyl 2,3,4-tri-O-benzoyl-beta-D-arabinofuranoside and Methyl 1,3,4,6-tetra-O-benzoyl-beta-D-glucopyranoside. it is unique in its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-benzoyl-beta-D-arabinofuranoside
Methyl 1,3,4,6-tetra-O-benzoyl-beta-D-glucopyranoside
Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside
This comprehensive overview provides a detailed understanding of Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23+,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNQPQTQXKNOC-IQXSCUCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7959065.png)


![N-cyclohexylcyclohexanamine;(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7959078.png)
![1H-imidazo[1,2-a]pyrimidin-4-ium;chloride](/img/structure/B7959088.png)
![2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7959095.png)


![Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B7959122.png)
